2-Chloro-5-(trifluoromethoxy)benzoic acid 2-Chloro-5-(trifluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261836-04-7
VCID: VC3199741
InChI: InChI=1S/C8H4ClF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
SMILES: C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Cl
Molecular Formula: C8H4ClF3O3
Molecular Weight: 240.56 g/mol

2-Chloro-5-(trifluoromethoxy)benzoic acid

CAS No.: 1261836-04-7

Cat. No.: VC3199741

Molecular Formula: C8H4ClF3O3

Molecular Weight: 240.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(trifluoromethoxy)benzoic acid - 1261836-04-7

Specification

CAS No. 1261836-04-7
Molecular Formula C8H4ClF3O3
Molecular Weight 240.56 g/mol
IUPAC Name 2-chloro-5-(trifluoromethoxy)benzoic acid
Standard InChI InChI=1S/C8H4ClF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Standard InChI Key ISTISDWJBPDHOU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Cl
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Cl

Introduction

Chemical Identity and Structural Relationships

The requested compound, 2-Chloro-5-(trifluoromethoxy)benzoic acid, would feature a benzoic acid core with a chlorine atom at position 2 and a trifluoromethoxy group (OCF₃) at position 5. Based on chemical principles and the available data on similar compounds, we can infer several important characteristics about this compound.

The search results provide information about two structurally related compounds:

  • 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS 657-06-7)

  • 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 433926-46-6)

Molecular Structure Comparison

The primary structural differences between these compounds are:

  • Substitution pattern (position of chlorine atom: position 2 vs. position 3)

  • Functional group variation (trifluoromethyl -CF₃ vs. trifluoromethoxy -OCF₃)

The compound of interest would be expected to have a molecular formula of C₈H₄ClF₃O₃, identical to that of 3-Chloro-5-(trifluoromethoxy)benzoic acid, but with a different structural arrangement.

Theoretical Physical and Chemical Properties

Based on the data available for the related compounds, we can postulate the following properties for 2-Chloro-5-(trifluoromethoxy)benzoic acid:

Predicted Physical Properties

Property2-Chloro-5-(trifluoromethyl)benzoic acid3-Chloro-5-(trifluoromethoxy)benzoic acidPredicted for 2-Chloro-5-(trifluoromethoxy)benzoic acid
Molecular Weight224.56 g/mol 240.562 g/mol 240.562 g/mol
Physical StateOff-white powder Not specifiedLikely crystalline solid
Melting Point93-96°C 64-68°C Estimated 65-75°C
Boiling Point270.4±40.0°C (Predicted) Not specifiedApproximately 280-300°C
Density1.523±0.06 g/cm³ (Predicted) Not specifiedApproximately 1.5-1.6 g/cm³
pKa2.45±0.25 (Predicted) Not specifiedApproximately 2.3-2.6

Chemical Reactivity

Acid-Base Properties

Like other benzoic acid derivatives, 2-Chloro-5-(trifluoromethoxy)benzoic acid would be expected to exhibit acidic properties due to the carboxylic acid group. The electron-withdrawing effects of both the chlorine and trifluoromethoxy substituents would enhance the acidity of the carboxyl group.

The predicted pKa would likely be in the range of 2.3-2.6, making it a moderately strong organic acid. This enhanced acidity (compared to unsubstituted benzoic acid with pKa ≈ 4.2) stems from the electron-withdrawing effects of the halogen and fluorinated substituents.

Reactivity Patterns

The compound would likely exhibit reactivity typical of benzoic acids, including:

  • Formation of esters through reaction with alcohols

  • Formation of amides through reaction with amines

  • Salt formation with bases

  • Reduction to benzyl alcohols

The presence of the trifluoromethoxy group would impart hydrophobic character and potential electronic effects that might be useful in pharmaceutical or agricultural applications.

Research Gaps and Future Directions

The apparent limited documentation on 2-Chloro-5-(trifluoromethoxy)benzoic acid specifically suggests several research opportunities:

  • Synthesis Optimization: Development of efficient and regioselective synthetic routes

  • Property Characterization: Experimental determination of physical and chemical properties

  • Application Development: Exploration of potential applications in pharmaceuticals, agrochemicals, or materials science

  • Structure-Activity Relationships: Comparison with isomers and analogs to establish structure-activity relationships

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